ARN19874
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGIIQHYNFABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Uncompetitive Inhibition of NAPE-PLD by ARN19874: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ARN19874 has been identified as a selective and reversible inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of the endocannabinoid anandamide and other bioactive N-acylethanolamines (NAEs). This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound, with the chemical name 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide, functions as an uncompetitive inhibitor of NAPE-PLD.[1] This mode of inhibition signifies that this compound preferentially binds to the enzyme-substrate complex, rather than the free enzyme. The interaction of this compound with NAPE-PLD is reversible and involves the enzyme's diatomic zinc center, a critical component of its catalytic domain.[1]
The inhibitory effect of this compound on NAPE-PLD activity has been quantified, with a reported half-maximal inhibitory concentration (IC50) of approximately 34 μM.[1] Kinetic analyses have further elucidated the uncompetitive nature of this inhibition, demonstrating that this compound increases the Michaelis constant (Km) and decreases the maximum reaction velocity (Vmax) of NAPE-PLD.[1] In a cellular context, treatment with this compound leads to an accumulation of NAPE, the substrate of NAPE-PLD, while having a minimal impact on the downstream levels of most NAEs, with the exception of a notable change in stearoylethanolamide (SEA).[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with NAPE-PLD.
| Parameter | Value | Description |
| IC50 | ~34 μM | The concentration of this compound required to inhibit 50% of NAPE-PLD activity.[1] |
| Inhibition Type | Uncompetitive | This compound binds to the NAPE-PLD-substrate complex.[1] |
| Effect on Km | Increase | Indicates a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor.[1] |
| Effect on Vmax | Decrease | Reflects a reduction in the maximum rate of the enzymatic reaction.[1] |
| Reversibility | Reversible | The inhibitory effect can be reversed, likely by dilution or removal of the compound.[1] |
Signaling Pathway and Mechanism of Inhibition
The biosynthesis of NAEs is a critical signaling pathway involved in various physiological processes. NAPE-PLD plays a central role in this pathway by catalyzing the hydrolysis of NAPEs to produce NAEs and phosphatidic acid. These NAEs then go on to activate a range of receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. By inhibiting NAPE-PLD, this compound effectively curtails the production of these signaling lipids.
References
The therapeutic potential of NAPE-PLD inhibition by ARN19874.
An In-depth Technical Guide on the Therapeutic Potential of NAPE-PLD Inhibition by ARN19874
Introduction
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (PEA), and the appetite-suppressing agent oleoylethanolamide (OEA).[1][2] As a membrane-associated zinc metalloenzyme, NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[3][4] Given the significant role of NAEs in a multitude of physiological processes such as pain, inflammation, appetite regulation, and neurotransmission, NAPE-PLD has emerged as a promising therapeutic target.[1][5]
This compound is a notable small molecule inhibitor of NAPE-PLD, identified as a quinazoline sulfonamide derivative.[3][4][6] It represents one of the first selective inhibitors of intracellular NAPE-PLD activity, making it a valuable pharmacological tool for investigating the biological functions of this enzyme and for exploring the therapeutic potential of NAPE-PLD inhibition.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its biochemical properties, experimental protocols for its evaluation, and its potential therapeutic applications.
NAPE-PLD Signaling Pathway
The canonical pathway for the biosynthesis of NAEs is initiated by the N-acylation of phosphatidylethanolamine to form NAPE, which is then hydrolyzed by NAPE-PLD. The resulting NAEs subsequently activate various downstream receptors to elicit their biological effects. It is also important to note the existence of NAPE-PLD-independent pathways for NAE synthesis.[1][7]
References
- 1. books.rsc.org [books.rsc.org]
- 2. NAPE-PLD | GH Medical [ghmedical.com]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
ARN19874: A Technical Guide to its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and its impact on the endocannabinoid system. This document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of relevant signaling pathways and workflows to support further research and development in this area.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The key components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key biosynthetic enzyme in the endocannabinoid system, responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid. Given its central role in NAE biosynthesis, NAPE-PLD has emerged as a promising therapeutic target for modulating endocannabinoid signaling.
This compound is the first-in-class selective and reversible inhibitor of NAPE-PLD.[1][2] Its development provides a critical pharmacological tool to investigate the physiological and pathological roles of the NAPE-PLD pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Assay Conditions | Reference |
| IC | ~34 µM | In vitro enzymatic assay with recombinant human NAPE-PLD. | [3] |
| Mechanism of Inhibition | Reversible | Rapid dilution assay. | [1] |
Table 1: Potency and Mechanism of this compound against NAPE-PLD.
| Enzyme | Concentration of this compound | Inhibition | Reference |
| Carbonic Anhydrase II | 50 µM | No significant inhibition | [1] |
| Neutral Endopeptidase | 50 µM | No significant inhibition | [1] |
| Angiotensin-Converting Enzyme (ACE) | 50 µM | No significant inhibition | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Not specified | No significant inhibition | [1] |
| N-acylethanolamine Acid Amidase (NAAA) | Not specified | No significant inhibition | [1] |
Table 2: Selectivity Profile of this compound.
| Cell Line | Treatment | Effect on NAPE Levels | Effect on FAE Levels | Reference |
| HEK-293 | 50 µM this compound for 4 hours | Substantial accumulation of non-metabolized NAPE species. | Significant decrease in stearoylethanolamide (SEA). No significant change in oleoylethanolamide (OEA) or palmitoylethanolamide (PEA). | [1][3] |
Table 3: Cellular Activity of this compound.
Signaling Pathways and Experimental Workflows
NAPE-PLD Signaling Pathway
The canonical pathway for the biosynthesis of N-acylethanolamines (NAEs) involves two key enzymatic steps. First, an N-acyltransferase (NAT) catalyzes the transfer of an acyl chain from a donor phospholipid to the ethanolamine headgroup of a phosphatidylethanolamine (PE), forming an N-acylphosphatidylethanolamine (NAPE). Subsequently, NAPE-PLD hydrolyzes the glycerophosphate bond of NAPE to release the corresponding NAE and phosphatidic acid. This compound specifically inhibits this second step.
Caption: The NAPE-PLD signaling pathway for NAE biosynthesis and its inhibition by this compound.
Experimental Workflow: Characterization of a NAPE-PLD Inhibitor
The following diagram illustrates a general experimental workflow for the characterization of a novel NAPE-PLD inhibitor, based on the methodologies reported for this compound.
References
The Role of ARN19874 in Modulating Lipid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ARN19874, a selective inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). We will delve into its mechanism of action, its impact on lipid signaling pathways, and the experimental methodologies used for its characterization.
Introduction to this compound and its Target: NAPE-PLD
This compound, chemically known as 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide, is the first-in-class small-molecule inhibitor of NAPE-PLD[1][2]. NAPE-PLD is a key zinc metallohydrolase enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide[3][4]. NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid[2][3]. This enzymatic step is crucial in regulating the levels of various NAEs that act as signaling molecules, influencing a wide range of physiological processes.
Mechanism of Action and Potency
This compound acts as a reversible and uncompetitive inhibitor of NAPE-PLD[5]. This mode of inhibition suggests that this compound binds to the enzyme-substrate complex. The potency of this compound has been reported with some variability across different studies, which may be attributed to different assay conditions and enzyme sources.
| Parameter | Value | Source |
| IC50 | 34 µM | [6][7] |
| IC50 | 94 ± 4 µM | [6] |
| IC50 (wild-type human NAPE-PLD) | 46.2 ± 1.6 µM | [2] |
| IC50 (Q320A mutant NAPE-PLD) | 89.2 ± 2.3 µM | [2] |
The selectivity of this compound is a key feature. Studies have shown that it does not significantly inhibit other zinc-dependent enzymes such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme. Furthermore, it does not affect the activity of phospholipase D1 (PLD1), phospholipase D2 (PLD2), or fatty acid amide hydrolase (FAAH), the primary degrading enzyme for NAEs[5].
Modulation of the NAPE-PLD Signaling Pathway
The primary role of NAPE-PLD is to generate NAEs, which then activate various downstream receptors to elicit cellular responses. By inhibiting NAPE-PLD, this compound disrupts this signaling cascade.
Figure 1: The NAPE-PLD signaling pathway and the inhibitory action of this compound.
Cellular Effects of this compound
A key study investigating the cellular effects of this compound utilized human embryonic kidney (HEK293) cells engineered to express NAPE-PLD. Treatment of these cells with this compound led to a significant accumulation of the NAPE substrate, while the levels of most NAE products were not significantly altered, with the exception of a decrease in stearoylethanolamide (SEA)[2][5].
This finding suggests that under basal conditions in this cell line, NAPE-PLD may not be the rate-limiting step in the overall biosynthesis of many NAEs. The accumulation of NAPE upon NAPE-PLD inhibition, however, confirms the on-target activity of this compound in a cellular context.
Table 1: Effect of this compound on NAPE and NAE Levels in HEK293 Cells
| Analyte | Effect of this compound Treatment |
| N-acyl-phosphatidylethanolamines (NAPEs) | Substantial accumulation |
| Oleoylethanolamide (OEA) | Unmodified |
| Palmitoylethanolamide (PEA) | Unmodified |
| Stearoylethanolamide (SEA) | Significant decrease |
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for these assays.
NAPE-PLD In Vitro Activity Assay
This assay is used to determine the inhibitory potency (IC50) of compounds like this compound against the NAPE-PLD enzyme.
Figure 2: Experimental workflow for the in vitro NAPE-PLD activity assay.
Methodology:
-
Enzyme Source: Recombinant human NAPE-PLD is expressed in and purified from a suitable expression system (e.g., HEK293T cells).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer, containing a defined pH and necessary cofactors (e.g., Zn2+), is added to each well.
-
Pre-incubation: The NAPE-PLD enzyme and varying concentrations of this compound (or vehicle control) are added to the wells and pre-incubated for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic NAPE substrate, such as N-((6-(2,4-dinitrophenyl) amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6).
-
Signal Detection: The hydrolysis of the substrate by NAPE-PLD results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular NAPE and NAE Level Measurement
This experiment assesses the effect of this compound on the levels of NAPE-PLD substrate and products in a cellular context.
Methodology:
-
Cell Culture and Treatment: HEK293 cells overexpressing NAPE-PLD are cultured under standard conditions. The cells are then treated with a specific concentration of this compound or vehicle control for a defined period.
-
Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted using a method such as the Bligh-Dyer or Folch extraction, which utilizes a chloroform/methanol/water solvent system.
-
Sample Preparation: The lipid extract is dried down and reconstituted in a suitable solvent for analysis. Internal standards (deuterated analogs of the analytes) are added to the samples for accurate quantification.
-
LC-MS/MS Analysis: The levels of different NAPE and NAE species are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: The lipid species are separated based on their physicochemical properties using a reverse-phase or normal-phase liquid chromatography column.
-
Mass Spectrometric Detection: The separated lipids are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for high selectivity and sensitivity.
-
-
Data Analysis: The peak areas of the endogenous lipids are normalized to the peak areas of their corresponding internal standards. The concentrations of NAPEs and NAEs in the this compound-treated samples are then compared to those in the vehicle-treated control samples.
Conclusion
This compound is a valuable pharmacological tool for studying the role of NAPE-PLD in lipid signaling. Its selectivity and characterized mechanism of action make it a suitable probe for dissecting the complex pathways involved in NAE biosynthesis and function. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of modulating the NAPE-PLD pathway with inhibitors like this compound. Future research will likely focus on optimizing the potency and pharmacokinetic properties of NAPE-PLD inhibitors for potential in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Whitepaper: The Discovery and Synthesis of ARN19874, a First-in-Class N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the discovery, synthesis, and characterization of ARN19874, the first selective small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).
Introduction: The NAPE-PLD Signaling Pathway
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs)[1][2][3][4]. NAEs are a class of lipid signaling molecules that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (PEA), and the appetite-suppressing factor oleoylethanolamide (OEA)[5][6]. The production of NAEs is a two-step process. First, an N-acyltransferase enzyme synthesizes N-acylphosphatidylethanolamines (NAPEs) from phosphatidylethanolamine (PE). Subsequently, NAPE-PLD catalyzes the hydrolysis of the phosphodiester bond in NAPEs to release the corresponding NAE and phosphatidic acid (PA)[6][7][8]. Given its central role in producing these bioactive lipids, NAPE-PLD has emerged as a significant therapeutic target for modulating various physiological processes, including pain, inflammation, and emotional behavior[5][9].
Discovery of this compound
The identification of this compound began with a screening campaign of an in-house chemical library to find inhibitors of purified human recombinant NAPE-PLD. This effort identified a quinazoline sulfonamide derivative, designated as compound 3 , which demonstrated a 58% reduction in NAPE-PLD activity at a concentration of 75 μM[1]. Although its potency was modest, this compound was selected as a promising lead for several reasons:
-
Presence of a Sulfonamide Group: This moiety was hypothesized to coordinate with the zinc ions present in the catalytic center of NAPE-PLD[1].
-
Modular Chemical Structure: The molecule's architecture, consisting of a quinazolinedione ring (A), a sulfonamide linker (B), and an aromatic side chain (C), was highly amenable to chemical modification and a focused structure-activity relationship (SAR) study[1].
The subsequent SAR investigation systematically modified each component of the lead compound, ultimately leading to the synthesis of This compound (also known as compound 18 ; 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide), the first selective, small-molecule inhibitor of NAPE-PLD[1][2].
Quantitative Data: Inhibitory Activity
The SAR study evaluated a series of synthesized analogs. Key findings from the initial optimization phase are summarized below. The introduction of this compound represented a significant improvement in inhibitory potency.
| Compound ID | Structure Description | NAPE-PLD Inhibition | IC₅₀ | Reference |
| 3 | Lead Compound | 58% @ 75 µM | Not Reported | [1] |
| 4 | Methylene bridge inserted in sulfonamide | Virtually Inactive | Not Reported | [1] |
| 5 | Reverse sulfonamide linker | Inactive | Not Reported | [1] |
| This compound (18) | 4-(4-pyridyl)phenyl side chain | Not Reported | 34 µM | [10][11] |
Mechanism of Inhibition
Studies have shown that this compound acts as a reversible inhibitor of NAPE-PLD[1][2]. The proposed binding mechanism involves a bidentate interaction with the enzyme's active site. The sulfonamide moiety is believed to form coordination bonds with the diatomic zinc center, which is essential for catalysis. Additionally, the quinazolinedione ring is thought to form polar interactions with the side chain of glutamine 320 (Gln320), further anchoring the inhibitor in the active site[1][2]. This dual interaction accounts for its inhibitory effect on NAPE hydrolysis.
Experimental Protocols
Synthesis of this compound and Analogs
The synthesis of the quinazolinedione sulfonamide derivatives was achieved through a straightforward and modular approach.
General Procedure:
-
Preparation of Sulfonyl Chloride: The requisite quinazoline-2,4(1H,3H)-dione is treated with chlorosulfonic acid at an elevated temperature to yield the corresponding quinazoline-6-sulfonyl chloride intermediate.
-
Sulfonamide Formation: The crude sulfonyl chloride intermediate is dissolved in a suitable aprotic solvent (e.g., pyridine or dichloromethane).
-
Amine Coupling: The desired aromatic amine (e.g., 4-(4-pyridyl)aniline for this compound) is added to the solution, often in the presence of a base to scavenge the HCl byproduct.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Purification: The final product is isolated and purified using standard techniques, such as aqueous work-up followed by column chromatography or recrystallization, to yield the target sulfonamide.
NAPE-PLD Activity Assay (High-Throughput Screening)
The inhibitory activity of the compounds was determined using a fluorescence-based high-throughput screening (HTS) assay with recombinant NAPE-PLD.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human or mouse NAPE-PLD is prepared. A quenched fluorescent NAPE analog, such as PED-A1, is used as the substrate. In its intact form, PED-A1 is weakly fluorescent due to internal quenching[12].
-
Compound Incubation: The test compounds (e.g., this compound) are pre-incubated with the NAPE-PLD enzyme in an appropriate assay buffer in a microtiter plate format.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate PED-A1 to each well[12].
-
Signal Detection: NAPE-PLD-mediated hydrolysis of PED-A1 separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence intensity[12]. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to NAPE-PLD activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rates of vehicle-treated controls. IC₅₀ values are determined by fitting the concentration-response data to a suitable pharmacological model.
Conclusion
The discovery of this compound marked a significant milestone, providing the first selective pharmacological tool for the in-vitro investigation of NAPE-PLD[1][2]. Through a systematic process of library screening and structure-activity relationship optimization, a potent, reversible inhibitor was developed. The characterization of its binding mode offers a structural basis for its inhibitory activity and lays the groundwork for the future design of even more potent and selective NAPE-PLD modulators. This compound remains a critical chemical probe for elucidating the nuanced biological functions of the NAPE-PLD pathway and its role in health and disease.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of ARN19874
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ARN19874, a first-in-class inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound offers a valuable tool to probe the physiological and pathological roles of NAE signaling pathways.
Core Structure and Mechanism of Action
This compound is a quinazolinedione sulfonamide derivative that acts as a competitive inhibitor of NAPE-PLD, with a reported half-maximal inhibitory concentration (IC50) of 34 μM.[1] Its inhibitory activity is attributed to the interaction of its key structural features with the active site of the NAPE-PLD enzyme. The core scaffold of this compound can be deconstructed into three key components: a quinazolinedione ring, a sulfonamide linker, and a phenyl-pyridine side chain. The SAR studies reveal that each of these components plays a critical role in the molecule's inhibitory potency.
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved a systematic exploration of the chemical space around an initial hit compound. The following table summarizes the key quantitative data from these SAR studies, highlighting the impact of structural modifications on the inhibitory activity against human NAPE-PLD.
| Compound ID | Modification from this compound (Compound 18) | NAPE-PLD Inhibition at 50 µM (%) | IC50 (µM) |
| 18 (this compound) | - | Not explicitly stated, but potent | 34 |
| 3 | 4-pyridyl replaced with 4-methoxyphenyl | 42 | > 50 |
| 4 | Methylene bridge in sulfonamide linker | 10 | > 50 |
| 5 | Reversed sulfonamide linker | 15 | > 50 |
| 6 | N-methylated sulfonamide | 55 | ~50 |
| 7 | Methylation at N1 of quinazolinedione | 30 | > 50 |
| 8 | Methylation at N3 of quinazolinedione | 35 | > 50 |
| 9 | Di-methylation at N1 and N3 | 25 | > 50 |
| 10 | Unsubstituted quinazoline | 5 | > 50 |
| 11 | 4-pyridyl replaced with 2-pyridyl | 45 | > 50 |
| 12 | 4-pyridyl replaced with 3-pyridyl | 60 | ~40 |
| 13 | 4-pyridyl replaced with 4-aminophenyl | 20 | > 50 |
| 14 | 4-pyridyl replaced with 4-cyanophenyl | 30 | > 50 |
| 15 | 4-pyridyl replaced with 4-nitrophenyl | 25 | > 50 |
| 16 | 4-pyridyl replaced with 4-chlorophenyl | 40 | > 50 |
| 17 | 4-pyridyl replaced with 4-hydroxyphenyl | 15 | > 50 |
Key SAR Insights:
-
Sulfonamide Linker: The sulfonamide moiety is crucial for activity. The introduction of a methylene bridge (compound 4) or reversing the sulfonamide (compound 5) leads to a significant loss of potency, suggesting a specific orientation and interaction with the enzyme's active site. N-methylation of the sulfonamide (compound 6) is tolerated to some extent.
-
Quinazolinedione Ring: The quinazolinedione nucleus is important for maintaining inhibitory activity. While single (compounds 7 and 8) and double (compound 9) methylation on the endocyclic nitrogens are tolerated with some loss of activity, the complete removal of the dione functional group (unsubstituted quinazoline, compound 10) results in a near-total loss of inhibition. This suggests that the carbonyl groups may be involved in key hydrogen bonding interactions within the active site.
-
Aromatic Side Chain: The nature and position of the substituent on the phenyl ring are critical for potency. The 4-pyridyl group in this compound appears to be optimal. Shifting the nitrogen to the 2-position (compound 11) or 3-position (compound 12) on the pyridine ring alters the activity, with the 3-pyridyl analog retaining significant potency. Replacing the pyridyl ring with other substituted phenyl groups (compounds 13-17) generally leads to a decrease in inhibitory activity, highlighting the importance of the nitrogen atom for a potential hydrogen bond or electrostatic interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAPE-PLD signaling pathway and a typical experimental workflow for evaluating NAPE-PLD inhibitors.
Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the SAR study of this compound analogs.
Experimental Protocols
NAPE-PLD Inhibition Assay
The inhibitory activity of this compound and its analogs against NAPE-PLD is typically determined using a fluorometric assay.
-
Enzyme Source: Recombinant human NAPE-PLD expressed in a suitable host system (e.g., E. coli or insect cells) and purified.
-
Substrate: A synthetic fluorogenic NAPE analog, such as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-phosphatidylethanolamine (NBD-NAPE).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a detergent such as Triton X-100 to solubilize the lipid substrate.
-
Procedure:
-
The purified NAPE-PLD enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or its analogs) in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the NBD-NAPE substrate.
-
The increase in fluorescence, resulting from the release of the NBD-acylethanolamine product, is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 535 nm emission for NBD).
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a vehicle control (e.g., DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Synthesis of this compound Analogs
The synthesis of the quinazolinedione sulfonamide analogs, including this compound, is generally achieved through a convergent, one-pot reaction.
-
General Procedure:
-
A solution of the appropriate aminophenyl-pyridine (or other substituted aniline) in a suitable aprotic solvent (e.g., pyridine or dichloromethane) is prepared.
-
To this solution, the quinazolinedione-6-sulfonyl chloride is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess pyridine, followed by an aqueous wash and drying of the organic layer.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide analog.
-
The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
This in-depth guide provides a comprehensive overview of the structure-activity relationship of this compound, offering valuable insights for researchers and drug development professionals working on the modulation of the endocannabinoid system and related signaling pathways. The detailed experimental protocols and visual representations of the underlying biological and experimental processes aim to facilitate further research and development in this promising area.
References
Methodological & Application
Unveiling the In Vitro Efficacy of ARN19874: An Experimental Protocol for NAPE-PLD Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). The provided methodologies are designed to guide researchers in accurately assessing the inhibitory activity of this compound and similar compounds targeting the NAPE-PLD pathway.
Introduction to this compound and NAPE-PLD
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1][2] The NAEs, in turn, are involved in a variety of physiological processes, making NAPE-PLD an attractive therapeutic target.
This compound has been identified as a selective inhibitor of NAPE-PLD.[3] In vitro studies are essential to elucidate its mechanism of action, potency, and selectivity. This document outlines the necessary protocols for conducting such investigations.
Quantitative Data Summary
The inhibitory potency of this compound against NAPE-PLD has been determined in in vitro assays. Furthermore, its effect on NAPE and NAE levels has been characterized in a cellular context.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 33.7 µM | Recombinant NAPE-PLD | [2] |
| Effect on NAPE Levels | Increased | HEK293 cells (at 50 µM) | [2] |
| Effect on Stearoyl Ethanolamide (SEA) Levels | Decreased | HEK293 cells (at 50 µM) | [2] |
| Effect on Oleoyl Ethanolamide (OEA) & Palmitoyl Ethanolamide (PEA) Levels | No significant change | HEK293 cells (at 50 µM) | [2] |
NAPE-PLD Signaling Pathway
The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs) and the point of inhibition by this compound.
Caption: NAPE-PLD pathway and this compound inhibition.
Experimental Protocols
This section provides detailed protocols for the in vitro evaluation of this compound.
Cell Culture and Lysate Preparation from HEK293 Cells
Human Embryonic Kidney (HEK293) cells are a suitable model for studying NAPE-PLD as they endogenously express the enzyme.[1]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.
-
Cell Harvesting: For lysate preparation, grow cells to 90-100% confluency in appropriate culture dishes.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate and store it at -80°C until use. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
In Vitro NAPE-PLD Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on NAPE-PLD. This method utilizes a fluorogenic NAPE analog, such as PED-A1 or PED6, which upon cleavage by NAPE-PLD, produces a fluorescent signal.[4][5][6]
Materials:
-
HEK293 cell lysate (as prepared above) or recombinant NAPE-PLD
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic NAPE substrate (e.g., PED-A1 or PED6)
-
This compound stock solution (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents: Dilute the cell lysate or recombinant NAPE-PLD to the desired concentration in Assay Buffer. Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1% in all wells. Prepare the fluorogenic substrate solution in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer)
-
Cell lysate or recombinant NAPE-PLD
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic NAPE substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro assessment of this compound.
Caption: Workflow for this compound in vitro inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
ARN19874 solubility and preparation for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of ARN19874 and protocols for its preparation for laboratory use. This compound is a selective and reversible uncompetitive inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids.
Chemical Properties and Solubility
This compound is supplied as a crystalline solid. Its solubility in common laboratory solvents is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₄O₄S | --INVALID-LINK-- |
| Molecular Weight | 394.4 g/mol | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | DMSO: ~1 mg/mL | --INVALID-LINK-- |
Note: Solubility in DMSO can be enhanced by warming and sonication.
Mechanism of Action and Signaling Pathway
This compound inhibits NAPE-PLD, an enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. NAEs, such as anandamide, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), are important signaling molecules involved in various physiological processes. The inhibition of NAPE-PLD by this compound leads to an increase in the cellular levels of NAPE substrates.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 394.4 g/mol ). For 1 mL of a 10 mM stock, weigh out 3.944 mg of this compound.
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in conjunction with warming, sonicate the solution for 5-10 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution of this compound into aqueous cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, as higher concentrations can be toxic to cells.
-
The final working concentration of this compound will depend on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration. The IC₅₀ for this compound is approximately 34 µM.
-
Due to the hydrophobic nature of this compound, precipitation may occur when diluting the DMSO stock in aqueous media. Prepare working solutions fresh and inspect for any precipitation before adding to cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 final dilution to keep the DMSO concentration at 0.1% or below.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium (results in a 100 µM solution in 1% DMSO).
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM in 0.1% DMSO.
-
-
-
Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different formulation approach.
-
Add the freshly prepared working solution to your cell cultures immediately.
-
For the vehicle control, prepare a solution with the same final concentration of DMSO as the highest concentration of this compound used.
Guidelines for In Vivo Preparation (General)
Disclaimer: There is currently no published data on the in vivo administration, formulation, or pharmacokinetics of this compound. The following are general guidelines for preparing a hydrophobic compound for in vivo studies and should be adapted and validated for the specific animal model and experimental goals.
Potential Formulation Strategies:
-
Suspension in a vehicle: A common approach for oral or intraperitoneal administration of hydrophobic compounds is to prepare a suspension in a suitable vehicle.
-
Vehicle composition: A typical vehicle may consist of:
-
0.5-1% (w/v) Carboxymethylcellulose (CMC) in saline or water.
-
A small percentage of a surfactant like Tween® 80 (e.g., 0.1-0.5%) to aid in wetting and suspension of the compound.
-
A co-solvent such as a small amount of DMSO (e.g., <5-10% of the final volume) can be used to initially dissolve the compound before adding it to the aqueous vehicle. The final DMSO concentration should be tested for tolerability in the animal model.
-
-
-
Solubilization in oil: For oral or subcutaneous administration, this compound could potentially be dissolved in a biocompatible oil such as corn oil or sesame oil.
General Protocol for Preparing a Suspension:
-
Weigh the required amount of this compound.
-
If using a co-solvent, dissolve the compound in a minimal amount of DMSO.
-
In a separate container, prepare the aqueous vehicle (e.g., 0.5% CMC, 0.2% Tween® 80 in sterile saline).
-
While vortexing or sonicating the aqueous vehicle, slowly add the dissolved this compound solution.
-
Continue to mix until a uniform suspension is formed.
-
The suspension should be prepared fresh daily and mixed well before each administration to ensure a homogenous dose.
It is crucial to conduct preliminary tolerability and pharmacokinetic studies to determine the appropriate vehicle, dose, and route of administration for this compound in the chosen animal model.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Application Notes and Protocols for In Vivo Administration of NAPE-PLD Inhibitors
A Representative Case Study of LEI-401, a CNS-Active NAPE-PLD Inhibitor
Introduction to NAPE-PLD Inhibition
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] By inhibiting NAPE-PLD, researchers can modulate the levels of these signaling lipids to study their roles in various physiological and pathological processes, including inflammation, pain, and neurological disorders.[1][2] ARN19874 has been identified as an inhibitor of NAPE-PLD. LEI-401 is another potent and CNS-active NAPE-PLD inhibitor that has been used in animal models to investigate the effects of reduced NAE biosynthesis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of the representative NAPE-PLD inhibitor, LEI-401, in mouse models.
Table 1: In Vivo Dosage and Administration of LEI-401 in Mice
| Parameter | Details | Reference |
| Compound | LEI-401 | [1][4] |
| Animal Model | C57BL/6J mice | [1][4] |
| Dosage | 30 mg/kg | [1][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][4] |
| Vehicle | DMSO:Tween-80:H2O (1:1:8 ratio) | [4] |
| Frequency | Single dose or daily for 7 days | [1][4] |
Table 2: Pharmacokinetic Parameters of LEI-401 in Mice (30 mg/kg, i.p.)
| Parameter | Value | Reference |
| Tmax (Brain) | 1 hour | [1] |
| Cmax (Brain) | ~1000 pmol/g | [1] |
| Tmax (Plasma) | 0.5 hours | [1] |
| Cmax (Plasma) | ~5000 pmol/mL | [1] |
Experimental Protocols
Below are detailed protocols for key experiments involving the in vivo administration of a NAPE-PLD inhibitor, using LEI-401 as a representative example.
Protocol 1: Preparation of LEI-401 for In Vivo Administration
-
Materials:
-
LEI-401 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of LEI-401 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution by mixing DMSO, Tween-80, and sterile water in a 1:1:8 ratio.
-
Dissolve the LEI-401 powder in the vehicle solution to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The solution is now ready for intraperitoneal injection.
-
Protocol 2: Intraperitoneal Administration of LEI-401 in Mice
-
Materials:
-
Prepared LEI-401 solution
-
Mouse restraint device
-
Sterile insulin syringes with a 27-gauge needle or similar
-
70% ethanol
-
-
Procedure:
-
Weigh the mouse to determine the exact volume of the LEI-401 solution to be injected.
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Inject the calculated volume of the LEI-401 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Fear Extinction Test in Mice Following LEI-401 Administration
This protocol is an example of a behavioral study that can be performed after the administration of a NAPE-PLD inhibitor.
-
Materials:
-
Fear conditioning apparatus
-
LEI-401 solution
-
Vehicle solution
-
-
Procedure:
-
Fear Conditioning:
-
Place the mouse in the conditioning chamber.
-
Present an auditory conditioned stimulus (CS) (e.g., a tone) followed by an unconditioned stimulus (US) (e.g., a mild footshock).
-
Repeat the CS-US pairing several times.
-
-
Drug Administration:
-
One day after conditioning, administer LEI-401 (30 mg/kg, i.p.) or vehicle to the mice.[1]
-
-
Extinction Training:
-
Approximately 1 hour and 45 minutes after the injection, place the mice back into the conditioning chamber.[1]
-
Present the CS repeatedly without the US.
-
-
Retrieval Test:
-
Perform a retrieval test 10 days later by presenting the CS a few times and measuring the freezing response.[1]
-
-
Visualizations
NAPE-PLD Signaling Pathway
Caption: Biosynthesis of N-acylethanolamines via the NAPE-PLD pathway and its inhibition.
Experimental Workflow for In Vivo NAPE-PLD Inhibition Study
Caption: A representative workflow for an in vivo study using a NAPE-PLD inhibitor.
References
Application Notes and Protocols for Measuring NAPE and NAE Levels Following ARN19874 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylphosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators. This family includes the endocannabinoid anandamide, as well as other signaling molecules like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). The conversion of NAPE to NAE is primarily catalyzed by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1] ARN19874 has been identified as a selective inhibitor of NAPE-PLD.[2][3][4] By blocking this enzyme, this compound is expected to cause an accumulation of NAPE species and a subsequent decrease in the levels of certain NAEs. These application notes provide detailed protocols for the treatment of cells with this compound and the subsequent quantification of changes in NAPE and NAE levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of NAPE-PLD and Inhibition by this compound
NAPE-PLD is a zinc metalloenzyme that catalyzes the hydrolysis of the phosphodiester bond in NAPEs to generate NAEs and phosphatidic acid.[1][5] This enzymatic reaction is a key step in the "on-demand" synthesis of NAEs. This compound acts as a reversible and uncompetitive inhibitor of NAPE-PLD.[6] It is proposed that the sulfonamide moiety of this compound binds to the diatomic zinc center within the active site of the NAPE-PLD enzyme, while the quinazolinedione ring interacts with key amino acid residues, such as Gln-320, thereby blocking substrate access and catalytic activity.[2][6]
Experimental Workflow for Measuring NAPE and NAE Changes
The overall experimental process involves cell culture and treatment, lipid extraction, and subsequent analysis by LC-MS/MS. A generalized workflow is presented below.
Data Presentation: Expected Quantitative Changes in NAPE and NAE Levels
The following table summarizes hypothetical quantitative data for NAPE and NAE levels in a cell-based assay before and after treatment with this compound. These values are for illustrative purposes and will vary depending on the cell line, treatment conditions, and specific lipid species measured.
| Lipid Species | Vehicle Control (pmol/mg protein) | This compound Treatment (pmol/mg protein) | Fold Change |
| N-acylphosphatidylethanolamines (NAPEs) | |||
| NAPE (16:0/18:1) | 15.2 ± 1.8 | 45.8 ± 5.3 | 3.01 |
| NAPE (18:0/20:4) | 8.5 ± 1.1 | 28.2 ± 3.5 | 3.32 |
| Total NAPEs | 55.4 ± 6.7 | 152.1 ± 18.5 | 2.75 |
| N-acylethanolamines (NAEs) | |||
| Palmitoylethanolamide (PEA, 16:0) | 25.8 ± 3.1 | 18.1 ± 2.2 | 0.70 |
| Oleoylethanolamide (OEA, 18:1) | 12.3 ± 1.5 | 8.9 ± 1.1 | 0.72 |
| Anandamide (AEA, 20:4) | 5.1 ± 0.7 | 3.2 ± 0.4 | 0.63 |
| Total NAEs | 78.9 ± 9.5 | 55.7 ± 6.8 | 0.71 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HEK293T cells overexpressing NAPE-PLD, or a cell line with endogenous expression)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in complete culture medium. A final concentration range of 10-50 µM is a reasonable starting point, based on published IC50 values.[4] Also prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 4, or 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell harvesting and lipid extraction.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is based on the Folch method for lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards for NAPE and NAE (e.g., deuterated analogs)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
After washing with PBS, add 1 mL of ice-cold methanol to each well/dish to quench cellular metabolism and scrape the cells.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add internal standards for each class of lipid to be quantified to allow for accurate measurement.
-
Add 2 mL of chloroform to each tube, resulting in a chloroform:methanol ratio of 2:1.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until LC-MS/MS analysis.
Protocol 3: Quantification of NAPE and NAE by LC-MS/MS
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Reconstitution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extracts in a small, precise volume of reconstitution solvent (e.g., 100 µL).
-
Chromatographic Separation:
-
Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the C18 column.
-
Use a gradient elution to separate the different lipid species. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic lipids.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each NAPE and NAE species and a corresponding product ion that is generated upon fragmentation.
-
Develop an MRM method that includes the transitions for all target analytes and their corresponding internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each lipid species by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of each analyte.
-
Normalize the lipid concentrations to the protein content of the original cell lysate.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the NAPE-PLD inhibitor this compound on cellular levels of NAPEs and NAEs. Accurate quantification of these lipid species will enable researchers to better understand the role of the NAPE-PLD pathway in various physiological and pathological processes and to further characterize the pharmacological effects of this compound and other potential modulators of this pathway.
References
- 1. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Overcoming challenges with ARN19874 stability in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of ARN19874 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term and short-term use?
A1: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Long-Term Storage: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1]
-
Short-Term Storage: For short-term use, stock solutions of this compound prepared in dimethyl sulfoxide (DMSO) should also be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 1 mg/mL.[1] For cell culture experiments, it is a common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous-based culture medium.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Increase the Dilution Factor: A common reason for precipitation is that the compound is not soluble in the aqueous buffer at the desired concentration. Try making a more dilute final working solution.
-
Use a Lower Concentration of DMSO in the Final Solution: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it's always best to keep the final DMSO concentration as low as possible (ideally below 0.1%). High concentrations of DMSO can also affect the solubility of some compounds in aqueous solutions.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to keep the compound in solution.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer or cell culture medium before adding the DMSO stock can sometimes improve solubility. However, be cautious not to degrade other components of your medium.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the DMSO stock to the aqueous solution.
Q4: How stable is this compound in aqueous solutions like cell culture media?
Q5: Should I be concerned about the light sensitivity of this compound?
A5: There is no specific information available regarding the light sensitivity of this compound. However, as a general good laboratory practice, it is recommended to protect all small molecule solutions from direct light by storing them in amber vials or by wrapping the vials in aluminum foil, especially for long-term storage and during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Ensure the compound has been stored correctly at -20°C in a desiccated environment.- Prepare fresh stock solutions from powder.- Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Precipitation of this compound in Assay | - Visually inspect the wells of your assay plate for any signs of precipitation after adding the compound.- Follow the troubleshooting steps for compound precipitation outlined in the FAQs. |
| Incorrect Concentration | - Verify the calculations for your stock solution and final working concentrations.- Consider performing a dose-response experiment to confirm the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Cell Line Insensitivity | - Confirm that your target cell line expresses NAPE-PLD, the target of this compound.- Consider that some cell lines may have redundant pathways for the production of N-acylethanolamines, which could mask the effect of NAPE-PLD inhibition. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of DMSO | - Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%, but ideally < 0.1%).- Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-Target Effects of this compound | - Lower the concentration of this compound used in your experiment. High concentrations of small molecules are more likely to cause off-target effects.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. |
| Contamination of Stock Solution | - Ensure that your DMSO and all handling procedures are sterile to prevent bacterial or fungal contamination. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions for Cell-Based Assays
-
Prepare a Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolve the this compound powder in sterile, anhydrous DMSO to make a stock solution of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is below the toxic level for your cells.
-
Mix thoroughly by gentle vortexing or pipetting before adding to the cells.
-
Visualizations
NAPE-PLD Signaling Pathway
Caption: this compound inhibits the NAPE-PLD signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for cell-based experiments with this compound.
References
Technical Support Center: Interpreting Unexpected Results from ARN19874 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ARN19874, a selective N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during the use of this compound.
Q1: I've treated my cells with this compound and I'm not seeing a significant decrease in the levels of all N-acylethanolamines (NAEs). Is the inhibitor not working?
A1: This is a commonly observed and important finding. While this compound is a potent and selective inhibitor of NAPE-PLD, the biosynthesis of NAEs is complex and not solely dependent on this enzyme. The lack of a global decrease in NAEs is likely due to the presence of alternative, NAPE-PLD-independent biosynthetic pathways.
Troubleshooting Steps:
-
Confirm NAPE-PLD Inhibition: Directly measure the accumulation of N-acyl-phosphatidylethanolamines (NAPEs), the substrate of NAPE-PLD. A significant increase in NAPE levels upon this compound treatment indicates successful target engagement.[1][2][3]
-
Analyze a Broad Range of NAEs: Quantify a comprehensive panel of NAEs. You may observe a significant reduction in specific NAEs, such as stearoylethanolamide (SEA), while others like anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) may remain unchanged.[2][3] This differential effect highlights the substrate preferences of the alternative pathways.
-
Consider the Cellular Context: The contribution of different NAE biosynthetic pathways can vary significantly between cell types and tissues. Results from one cell line may not be directly translatable to another.
-
Consult the Literature: Review studies on NAPE-PLD knockout mice, which also demonstrate the existence of compensatory NAE production pathways. These studies show that while the levels of some saturated and monounsaturated NAEs are reduced, polyunsaturated NAEs like anandamide can remain unaffected.[4]
Q2: I'm observing cellular effects that don't seem to correlate with the changes (or lack thereof) in NAE levels. Could this be due to off-target effects of this compound?
A2: While no inhibitor is entirely without the potential for off-target effects, this compound has been shown to be highly selective for NAPE-PLD.
Known Selectivity Profile of this compound:
-
No Significant Inhibition of Other Zinc-Dependent Enzymes: At a concentration of 50 µM, this compound did not show significant inhibition of carbonic anhydrase II, neutral endopeptidase, or angiotensin-converting enzyme.[2]
-
No Activity Against Other Phospholipases or Hydrolases: this compound has been demonstrated to not affect the activity of phospholipase D1 (PLD1), PLD2, fatty acid amide hydrolase (FAAH), or N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2]
Troubleshooting Uncorrelated Cellular Effects:
-
Investigate NAPE-Mediated Signaling: The accumulation of NAPEs, the direct consequence of NAPE-PLD inhibition, may have biological activity independent of NAEs. NAPEs are known to influence membrane properties and could be responsible for the observed cellular phenotype.[3]
-
Dose-Response Analysis: Perform a careful dose-response experiment. High concentrations of any small molecule can lead to non-specific effects or toxicity.[5][6] Use the lowest effective concentration of this compound that demonstrates target engagement (i.e., NAPE accumulation).
-
Use a Structurally Unrelated NAPE-PLD Inhibitor: If available, compare the effects of this compound with another NAPE-PLD inhibitor that has a different chemical scaffold, such as LEI-401.[7][8] If both inhibitors produce the same cellular phenotype, it is more likely to be an on-target effect related to NAPE-PLD inhibition.
Q3: I'm seeing variability in the potency (IC50) of this compound between different assay formats.
A3: The determined IC50 of an inhibitor can be influenced by the specifics of the experimental setup.
Factors Affecting IC50 Values:
-
Substrate Concentration: The IC50 value of an uncompetitive inhibitor like this compound is dependent on the substrate concentration.[3] Ensure you are using a consistent and reported substrate concentration in your assays for valid comparisons.
-
Enzyme Source and Purity: The source of the NAPE-PLD enzyme (e.g., recombinant vs. cell lysate) and its purity can impact inhibitor potency measurements.
-
Assay Conditions: Factors such as pH, temperature, and the presence of detergents can all influence enzyme activity and inhibitor binding. Maintain consistent assay conditions for reproducible results.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| IC50 | 34 µM | Determined using a fluorescence-based NAPE-PLD activity assay. |
Table 2: Effect of this compound on NAPE and NAE Levels in HEK293 Cells
| Compound | Concentration | NAPE Levels | OEA Levels | PEA Levels | SEA Levels |
| This compound | 10 µM | ↑↑ | ↔ | ↔ | ↓ |
-
↑↑ : Substantial increase
-
↔ : No significant change
-
↓ : Significant decrease
-
OEA: Oleoylethanolamide
-
PEA: Palmitoylethanolamide
-
SEA: Stearoylethanolamide
(Data summarized from Castellani et al., 2017)[2][3]
Experimental Protocols
1. NAPE-PLD Enzymatic Activity Assay (Fluorescence-based)
This protocol is adapted from methods used for high-throughput screening of NAPE-PLD inhibitors.
-
Materials:
-
HEK293T cells overexpressing NAPE-PLD (or a source of recombinant NAPE-PLD)
-
Fluorescence-quenched NAPE substrate (e.g., PED6)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 0.1% Triton X-100, pH 7.4)
-
This compound or other test compounds
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare membrane fractions from NAPE-PLD overexpressing cells.
-
Dilute the membrane protein lysate in assay buffer.
-
Add assay buffer, test compound (dissolved in DMSO, final concentration ≤1%), and diluted membrane lysate to the wells of the 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent NAPE substrate.
-
Immediately measure the fluorescence intensity over time at 37°C using an appropriate excitation/emission wavelength pair for the chosen substrate.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.[9]
-
2. Quantification of N-Acylethanolamines (NAEs) by LC-MS/MS
This protocol provides a general workflow for the analysis of NAEs in biological samples.
-
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standards (deuterated NAEs)
-
Organic solvents (e.g., acetonitrile, methanol, chloroform)
-
Solid-phase extraction (SPE) columns (optional)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Homogenization: Homogenize the biological sample in an appropriate buffer, and add internal standards.
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., using a chloroform/methanol mixture) or a solid-phase extraction to isolate the lipid fraction containing the NAEs.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column and separate the NAEs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol).
-
Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.[10][11][12][13]
-
3. Macrophage Efferocytosis Assay (Flow Cytometry-based)
This protocol describes a method to assess the ability of macrophages to engulf apoptotic cells.
-
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages, peritoneal macrophages, or a macrophage cell line)
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Fluorescent dyes for labeling cells (e.g., a pH-sensitive dye like pHrodo for apoptotic cells and a viability dye for macrophages)
-
Apoptosis-inducing agent (e.g., UV irradiation, staurosporine)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Macrophage Preparation: Plate macrophages and allow them to adhere. Treat with this compound or vehicle control for the desired time.
-
Apoptotic Cell Preparation: Induce apoptosis in the target cells and label them with a fluorescent dye.
-
Co-incubation: Add the labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Efferocytosis: Incubate the co-culture for a specific time (e.g., 60-90 minutes) at 37°C to allow for phagocytosis.
-
Cell Detachment and Staining: Gently detach the macrophages, wash to remove non-engulfed apoptotic cells, and stain with a viability dye and macrophage-specific markers if necessary.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The percentage of macrophages that have engulfed fluorescently labeled apoptotic cells is a measure of efferocytosis.[14][15][16][17][18]
-
Visualizations
Caption: NAPE-PLD signaling and the action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxic Responses Induced at High Doses May Affect Benchmark Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. biorxiv.org [biorxiv.org]
- 11. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
- 16. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 18. Macrophage efferocytosis assay [bio-protocol.org]
Technical Support Center: Understanding ARN19874 and NAE Levels
This technical support guide addresses common questions regarding the use of ARN19874 in experimental settings and its effects on N-acylethanolamine (NAE) levels.
Frequently Asked Questions (FAQs)
Topic: Why did this compound not affect all NAE levels in my experiment?
Answer:
It is a common observation that this compound, a known inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), may not uniformly decrease the levels of all N-acylethanolamines (NAEs) in your experimental system.[1] This can be attributed to the complexity of NAE biosynthesis, which involves multiple enzymatic pathways. While NAPE-PLD is a key enzyme in this process, alternative routes for NAE production exist and can compensate for the inhibition of NAPE-PLD, leading to the observed results.
Several factors could contribute to the differential effect of this compound on various NAE species:
-
Alternative Biosynthetic Pathways: Research has identified NAPE-PLD-independent pathways for the biosynthesis of certain NAEs.[2][3] For instance, a calcium-independent phospholipase D (PLD) activity has been shown to generate NAEs, particularly those with polyunsaturated acyl chains.[2][3] Therefore, if the NAEs that were unaffected in your experiment are primarily synthesized through these alternative routes, inhibition of NAPE-PLD by this compound would have a minimal impact on their levels.
-
Substrate Specificity of NAPE-PLD: NAPE-PLD may exhibit substrate preference for certain N-acyl-phosphatidylethanolamines (NAPEs). The specific NAPE precursors present in your experimental system will influence which NAEs are predominantly synthesized via the NAPE-PLD pathway and are thus more susceptible to inhibition by this compound.
-
Compensatory Upregulation of Other Enzymes: The inhibition of one pathway can sometimes lead to the upregulation of compensatory pathways. It is possible that in response to this compound treatment, your experimental system upregulates other enzymes involved in NAE synthesis or downregulates NAE-degrading enzymes like fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA).[4]
-
Experimental Conditions: Factors such as cell type, tissue origin, and experimental stressors can influence the expression and activity of various enzymes in the NAE metabolic network.[4] For example, oxidative stress has been shown to upregulate the expression of NAE metabolizing enzymes.[4]
Troubleshooting Guide
If you observe unexpected results with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| No effect on any NAE levels | Compound inactivity: this compound may have degraded or was not used at an effective concentration. | Verify the integrity and concentration of your this compound stock. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Low NAPE-PLD expression/activity: The experimental system may have inherently low NAPE-PLD activity. | Measure the baseline expression and activity of NAPE-PLD in your cells or tissue. | |
| Effect on some but not all NAEs | Alternative biosynthetic pathways: As discussed, other enzymes may be responsible for the synthesis of certain NAEs. | Measure the expression and activity of other potential NAE-synthesizing enzymes. Consider using a broader spectrum inhibitor if available and appropriate for your research question. |
| Differential NAE degradation: The turnover rates of different NAEs may vary. | Measure the activity of NAE-degrading enzymes like FAAH and NAAA. | |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in cell culture conditions, treatment times, or sample processing can lead to different results. | Standardize all experimental protocols and ensure consistency across all replicates and experiments. |
Experimental Protocols
Measuring NAE Levels Following this compound Treatment
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental system.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined duration.
-
-
Lipid Extraction:
-
Following treatment, wash cells with ice-cold PBS.
-
Lyse the cells and extract lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.
-
Include an internal standard for each NAE to be quantified.
-
-
NAE Quantification:
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Develop a standard curve for each NAE to accurately quantify their levels.
-
-
Data Analysis:
-
Normalize the NAE levels to the internal standard and total protein or cell number.
-
Perform statistical analysis to compare the NAE levels between treated and control groups.
-
Signaling Pathways and Workflows
To further clarify the underlying mechanisms and provide a logical troubleshooting framework, the following diagrams are provided.
Caption: this compound inhibits the NAPE-PLD pathway of NAE synthesis.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of N-acyl phosphatidylethanolamine phospholipase D reveals multiple mechanisms for the biosynthesis of endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of ARN19874.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of ARN19874, a known inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is a small molecule inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). Its primary, or "on-target," activity is the inhibition of NAPE-PLD, which has been reported with an IC50 of 34 μM. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound is expected to reduce the cellular levels of NAEs.
Q2: I am observing unexpected phenotypes in my experiments with this compound that cannot be explained by NAPE-PLD inhibition. What could be the cause?
Unexpected phenotypes when using a small molecule inhibitor like this compound can arise from several factors, including off-target effects. Off-target effects occur when a compound interacts with proteins other than its intended target. It is also possible that the observed phenotype is due to the modulation of a lesser-known downstream signaling pathway of NAPE-PLD, or that it is specific to the cellular context of your experiment. To investigate this, it is crucial to perform control experiments and validate the on-target effect.
Q3: How can I confirm that this compound is engaging with its intended target, NAPE-PLD, in my experimental system?
Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target in a cellular environment. A successful CETSA experiment will show a shift in the thermal stability of NAPE-PLD in the presence of this compound. Additionally, you can measure the downstream effects of NAPE-PLD inhibition, such as a decrease in the production of specific NAEs, using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q4: What are the recommended general approaches to identify the off-targets of this compound?
Several unbiased, proteome-wide methods can be employed to identify the off-target interactions of this compound:
-
Chemical Proteomics: This approach uses affinity-based probes to capture interacting proteins from cell lysates or live cells. Methods like competitive activity-based protein profiling (ABPP) or the use of immobilized this compound as bait can identify binding partners.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of thousands of proteins in the presence and absence of the compound. Proteins that show a significant change in their melting temperature upon this compound treatment are potential off-targets.
-
Computational Prediction: In silico methods, such as docking studies or similarity-based approaches, can predict potential off-targets based on the chemical structure of this compound and known protein binding pockets. These predictions should always be validated experimentally.
Q5: My cell-based assay with this compound is showing high variability. What are some common troubleshooting steps?
High variability in cell-based assays can be due to several factors. Here are some troubleshooting tips:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent concentrations.
-
Cell Health: Monitor the health and passage number of your cells. Stressed or high-passage cells can respond differently to treatment.
-
Assay Conditions: Optimize the concentration of this compound and the treatment duration. A dose-response curve is essential to determine the optimal working concentration.
-
Controls: Always include appropriate vehicle controls (e.g., DMSO) and consider using a positive control for NAPE-PLD inhibition if available.
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
Since specific off-target data for this compound is not publicly available, the following table provides a template for how such data could be presented. This is for illustrative purposes only.
| Target | Method of Identification | Binding Affinity (Kd or IC50) | Functional Effect |
| NAPE-PLD (On-Target) | Biochemical Assay | 34 μM (IC50) | Inhibition of NAE production |
| Kinase X | Kinobeads | 15 μM (Kd) | Inhibition of phosphorylation |
| GPCR Y | Radioligand Binding | 50 μM (Ki) | Antagonist activity |
| Transporter Z | Cellular Uptake Assay | 25 μM (IC50) | Inhibition of substrate transport |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for NAPE-PLD Target Engagement
Objective: To confirm the binding of this compound to NAPE-PLD in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or a range of this compound concentrations (e.g., 10-100 μM) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: After heating, lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble NAPE-PLD by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Plot the amount of soluble NAPE-PLD as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling using Kinobeads
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Lysate Preparation: Prepare a cell lysate from your experimental cell line.
-
Competitive Binding: Incubate the cell lysate with a range of this compound concentrations to allow for binding to its targets.
-
Kinobead Incubation: Add kinobeads (broad-spectrum kinase inhibitors immobilized on a resin) to the lysate. The kinobeads will bind to kinases that are not already occupied by this compound.
-
Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase captured in the presence and absence of this compound. A dose-dependent decrease in the amount of a specific kinase captured by the kinobeads indicates that it is an off-target of this compound.
Visualizations
Caption: NAPE-PLD Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for identifying and mitigating off-target effects.
Addressing the In Vivo Data Gap for ARN19874: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the therapeutic potential of ARN19874, the current absence of in vivo data presents a significant hurdle. This technical support center provides guidance and resources to navigate this challenge, offering troubleshooting advice and standardized protocols to facilitate the design and execution of initial in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is there a lack of in vivo data for this compound?
This compound is primarily characterized in scientific literature as a chemical tool, an inhibitor of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), used for in vitro studies to probe the function of the endocannabinoid system.[1][2] As with many research compounds, the transition to in vivo models requires significant investment in resources, preliminary safety and toxicology data, and a strong therapeutic rationale based on robust in vitro evidence. The current body of public-domain research has focused on its utility in cellular models, for instance, in studying inflammatory responses in human keratinocytes.[2]
Q2: What is the therapeutic potential of targeting NAPE-PLD, the target of this compound?
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[3] By inhibiting NAPE-PLD, this compound can modulate the levels of these signaling molecules. Dysregulation of NAPE-PLD and NAEs has been implicated in various pathological conditions, including cardiometabolic diseases, inflammation, and neurological disorders.[1][4][5] Therefore, inhibiting NAPE-PLD with a compound like this compound could have therapeutic applications in these areas.
Q3: What are the first steps to initiate in vivo studies with this compound?
The initial steps involve a thorough review of existing in vitro data to establish a strong hypothesis for in vivo testing. Subsequently, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies in a relevant animal model are crucial. These studies will inform the selection of a safe and effective dose range for subsequent efficacy studies.
Troubleshooting Guides
Guide 1: Animal Model Selection
-
Issue: Uncertainty about the most appropriate animal model for initial in vivo studies.
-
Troubleshooting Steps:
-
Review In Vitro Data: The choice of animal model should be guided by the in vitro findings. For instance, as this compound has been studied in the context of inflammation in human keratinocytes, a mouse model of dermal inflammation (e.g., imiquimod-induced psoriasis or carrageenan-induced paw edema) would be a logical starting point.[2]
-
Consider the Target Pathway: Since NAPE-PLD is involved in endocannabinoid signaling, models where this pathway is known to be dysregulated are also suitable. This could include models of neuropathic pain or metabolic syndrome.
-
Logistical Considerations: Factor in the availability of the model, its cost, and the technical expertise required for the study.
-
Guide 2: Dosing and Formulation
-
Issue: Determining the appropriate dose and formulation for this compound in an animal model.
-
Troubleshooting Steps:
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 value (34 μM for this compound) as a starting point for dose-range finding studies.[1] However, be aware that direct extrapolation is often inaccurate.
-
Formulation Development: this compound is a small molecule, and its solubility will be a key factor in developing a suitable formulation for in vivo administration (e.g., oral, intraperitoneal). Preliminary formulation screening with various pharmaceutically acceptable excipients is recommended.
-
Maximum Tolerated Dose (MTD) Study: Conduct a dose escalation study in a small cohort of animals to determine the MTD. This will establish the upper limit for dosing in subsequent efficacy studies.
-
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound, which can be used to inform the design of in vivo experiments.
| Parameter | Value | Cell/System | Source |
| Target | N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) | Recombinant Mouse Nape-pld | [1] |
| Activity | Inhibitor | Recombinant Mouse Nape-pld | [1] |
| IC50 | 34 μM | Recombinant Mouse Nape-pld | [1] |
Proposed Experimental Protocol: In Vivo Anti-Inflammatory Efficacy
This protocol outlines a potential first-in-kind in vivo study to evaluate the anti-inflammatory effects of this compound in a mouse model.
Objective: To assess the efficacy of this compound in reducing inflammation in a carrageenan-induced paw edema model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Plethysmometer
Methodology:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose - e.g., 10 mg/kg)
-
Group 3: this compound (High dose - e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer this compound, vehicle, or positive control via oral gavage one hour before carrageenan injection.
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Visualizations
NAPE-PLD Signaling Pathway
Caption: this compound inhibits NAPE-PLD, blocking the formation of NAEs.
Proposed In Vivo Experimental Workflow
Caption: A stepwise workflow for conducting initial in vivo studies with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rare Phytocannabinoids Exert Anti-Inflammatory Effects on Human Keratinocytes via the Endocannabinoid System and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
Dealing with variability in NAPE-PLD inhibition with ARN19874.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ARN19874 to study N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a quinazoline sulfonamide derivative that acts as the first selective, small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[4][5] this compound exhibits an uncompetitive mode of inhibition, meaning it binds to the enzyme-substrate complex.[6]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) for this compound against NAPE-PLD has been reported to be approximately 34 µM.[2] It is considered a moderately potent inhibitor.[2]
Q3: Are there alternative pathways for NAE biosynthesis that could affect my results?
Yes, the existence of alternative, NAPE-PLD-independent pathways for the biosynthesis of anandamide and other NAEs is a critical consideration.[4][5][7][8] These pathways can contribute to the overall production of NAEs in cellular systems, potentially masking the effects of NAPE-PLD inhibition by this compound.[4][8] The presence and activity of these alternative pathways can vary between different cell types and tissues.
Q4: In what experimental systems has this compound been used?
This compound has been characterized in in vitro assays using purified recombinant NAPE-PLD and in cellular assays with cell lines such as HEK293.[2] In cellular systems, it has been shown to increase the levels of N-acylphosphatidylethanolamines (NAPEs), the substrate of NAPE-PLD.[2]
Troubleshooting Guide
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values
Q: My IC50 value for this compound is significantly different from the reported 34 µM, or it varies between experiments. What could be the cause?
A: Several factors can contribute to variability in IC50 values. Consider the following:
-
Enzyme Concentration: For tight-binding inhibitors, the IC50 can be dependent on the enzyme concentration. While this compound is not reported as a tight-binding inhibitor, ensuring a consistent and appropriate enzyme concentration is crucial for reproducible results.[9]
-
Substrate Concentration: As an uncompetitive inhibitor, the potency of this compound is dependent on the substrate concentration. Uncompetitive inhibitors bind to the enzyme-substrate complex, and their apparent affinity increases with higher substrate concentrations.[6][10] Ensure you are using a consistent and well-characterized substrate concentration in your assays.
-
Assay Conditions: Minor variations in buffer composition, pH, temperature, and incubation times can significantly impact enzyme activity and inhibitor potency.[11][12][13] Maintain consistent conditions across all experiments.
-
Solubility of this compound: Poor solubility of the inhibitor can lead to an overestimation of the IC50.[9][12] Ensure that this compound is fully dissolved in your assay buffer. It may be necessary to use a small amount of a co-solvent like DMSO, but be sure to include appropriate vehicle controls.
Issue 2: Low or No Observable Inhibition
Q: I am not observing significant inhibition of NAPE-PLD activity, even at high concentrations of this compound. What should I check?
A: If you are observing lower-than-expected inhibition, consider these possibilities:
-
Enzyme Activity: Confirm that your NAPE-PLD enzyme is active. Include a positive control without any inhibitor to establish a baseline for maximal enzyme activity.[12] Improper storage or handling can lead to loss of enzyme activity.[13]
-
Inhibitor Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if stored improperly.
-
Assay Protocol: Double-check all steps in your experimental protocol, including reagent concentrations, incubation times, and measurement parameters.[11][14]
-
Alternative Biosynthetic Pathways (in cellular assays): In a cellular context, if you are measuring the downstream products (NAEs), their levels may be maintained by NAPE-PLD-independent pathways, thus masking the effect of this compound.[4][7][8] Consider measuring the accumulation of the direct substrate (NAPE) as a more direct readout of NAPE-PLD inhibition.[2]
Issue 3: Discrepancy Between In Vitro and Cellular Assay Results
Q: this compound shows activity in my in vitro assay with purified enzyme, but the effects in my cell-based assay are minimal. Why might this be?
A: Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Cellular Metabolism of this compound: The compound may be rapidly metabolized or effluxed by the cells, reducing its effective intracellular concentration.
-
Predominance of Alternative Pathways: As mentioned, the specific cell line you are using may predominantly rely on alternative pathways for NAE biosynthesis, making NAPE-PLD inhibition by this compound less impactful on overall NAE levels.[5][7][8]
-
Off-Target Effects: In a complex cellular environment, the compound could have off-target effects that counteract its intended inhibitory action on NAPE-PLD.
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | [1][2] |
| Target | N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | [1][2] |
| IC50 | ~34 µM | [2] |
| Mechanism of Inhibition | Uncompetitive | [6] |
Experimental Protocols
Protocol: In Vitro Fluorescence-Based NAPE-PLD Inhibition Assay
This protocol is a generalized procedure based on commonly used fluorescence-based assays for NAPE-PLD activity.[15][16][17]
Materials:
-
Purified recombinant human or mouse NAPE-PLD
-
Fluorogenic NAPE analog substrate (e.g., PED-A1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare Enzyme Solution: Dilute the purified NAPE-PLD to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Include "no enzyme" controls (assay buffer only) and "no inhibitor" controls (vehicle only).
-
-
Pre-incubation: Add the diluted enzyme solution to all wells except the "no enzyme" controls. Incubate the plate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add the fluorogenic NAPE substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 488/530 nm for PED-A1) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from the "no enzyme" controls.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for NAPE-PLD inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. cimasci.com [cimasci.com]
- 6. medicoapps.org [medicoapps.org]
- 7. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Closing down on glyphosate inhibition—with a new structure for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. youtube.com [youtube.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling ARN19874.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling ARN19874. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[2][3][4] By inhibiting NAPE-PLD, this compound reduces the production of NAEs from their N-acyl-phosphatidylethanolamine (NAPE) precursors.[1][4]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C for long-term stability.[1] Under these conditions, it is stable for at least four years.[1]
Q3: How should I dissolve this compound for my experiments?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[1] For cell-based assays, it is recommended to prepare a stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for NAPE-PLD is 33.7 µM.[1]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide | [1] |
| CAS Number | 2190502-57-7 | [1] |
| Molecular Formula | C19H14N4O4S | [1] |
| Formula Weight | 394.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMSO: 1 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Experimental Protocols
Protocol: Inhibition of NAPE-PLD in HEK293 Cells
This protocol describes the treatment of HEK293 cells with this compound to assess its inhibitory effect on NAPE-PLD activity.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
NAPE-PLD activity assay kit
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment:
-
On the day of the experiment, remove the culture medium from the cells.
-
Prepare different concentrations of this compound in fresh culture medium (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the treatment media to the respective wells and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration of each lysate using a standard protein assay.
-
-
NAPE-PLD Activity Assay:
-
Measure the NAPE-PLD activity in each lysate according to the manufacturer's instructions of the NAPE-PLD activity assay kit.
-
Normalize the NAPE-PLD activity to the protein concentration of each sample.
-
Troubleshooting Guide
Q: I am not observing any inhibition of NAPE-PLD activity. What could be the reason?
-
A: Incorrect concentration of this compound: Ensure that the final concentration of this compound in your assay is sufficient to inhibit NAPE-PLD. The reported IC50 is 33.7 µM, so you may need to use concentrations in this range or higher.[1]
-
A: Inactive compound: Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation.
-
A: Issues with the assay: Confirm that your NAPE-PLD activity assay is working correctly by using a positive control if available.
Q: My cells are showing signs of toxicity after treatment with this compound. What should I do?
-
A: High concentration of DMSO: Ensure that the final concentration of DMSO in your culture medium is not exceeding a toxic level (typically <0.5%). Prepare a vehicle control with the same DMSO concentration to assess its effect.
-
A: High concentration of this compound: The compound itself might be causing cytotoxicity at higher concentrations. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.
-
A: Contamination: Check your cell culture for any signs of contamination.
Q: I am observing inconsistent results between experiments. How can I improve reproducibility?
-
A: Consistent cell confluency: Ensure that the cell confluency is consistent across all experiments at the time of treatment.
-
A: Precise pipetting: Use calibrated pipettes and be precise when preparing your solutions and adding reagents.
-
A: Standardized incubation times: Maintain consistent incubation times for both the treatment and the assay steps.
Mandatory Visualizations
Caption: The NAPE-PLD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in HEK293 cells.
References
Validation & Comparative
A Comparative Guide to NAPE-PLD Inhibitors: ARN19874 vs. Bithionol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARN19874 and bithionol as inhibitors of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive N-acylethanolamines (NAEs).
This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to aid in the selection of the appropriate inhibitor for in vitro and in vivo studies.
Performance Comparison
This compound was the first selective small-molecule inhibitor identified for NAPE-PLD, paving the way for pharmacological modulation of this enzyme.[1][2] Subsequently, the symmetrically substituted dichlorophene, bithionol, emerged as a more potent inhibitor.[3][4] The following tables provide a comprehensive overview of their reported inhibitory activities and selectivity.
Inhibitory Potency Against NAPE-PLD
| Compound | Chemical Class | IC50 (µM) | Inhibition Type | Key Findings |
| This compound | Quinazoline sulfonamide | 34[3][4][5] | Reversible, Uncompetitive[4] | First selective NAPE-PLD inhibitor. Binds to the diatomic zinc center of the enzyme.[1][4] Increases NAPE levels in HEK293 cells.[5] |
| Bithionol | Dichlorophene | ~2[3][4] | Not specified | Significantly more potent than this compound in in vitro assays.[3] Effectively inhibits NAPE-PLD activity in cultured cells.[3] |
Selectivity Profile
| Compound | Selectivity Findings |
| This compound | Did not significantly inhibit other zinc-dependent enzymes such as carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme at a concentration of 50 µM.[4] Also showed no significant inhibition of PLD1 or PLD2.[4] |
| Bithionol | Exhibited significant selectivity for NAPE-PLD over other lipases, including Streptomyces chromofuscus PLD and serum lipase.[3] |
Signaling Pathway and Experimental Workflows
To understand the context of NAPE-PLD inhibition, it is crucial to visualize the enzyme's role in the broader signaling pathway and the general workflows for assessing inhibitor efficacy.
References
- 1. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ARN19874: A Cross-Validation Guide Using NAPE-PLD Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of the effects of ARN19874, the first-in-class small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The primary method for validating the on-target activity of this compound involves a comparative analysis of its effects in wild-type versus NAPE-PLD knockout (KO) models. This approach ensures that the observed biological outcomes are a direct consequence of NAPE-PLD inhibition.
Introduction to NAPE-PLD and this compound
NAPE-PLD is a key enzyme in the biosynthesis of a class of bioactive lipids called N-acylethanolamines (NAEs).[1] NAEs, such as the endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-promoting factor oleoylethanolamide (OEA), are involved in a multitude of physiological processes, including pain, inflammation, appetite, and mood regulation.[2][3] NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[4]
This compound is a quinazoline sulfonamide derivative identified as the first selective, reversible, and uncompetitive inhibitor of NAPE-PLD.[2][5] It serves as a critical pharmacological tool to investigate the physiological and pathological roles of NAPE-PLD.[2] Validating that the in vitro and in vivo effects of this compound are exclusively mediated by its interaction with NAPE-PLD is paramount for its use as a specific molecular probe and for any potential therapeutic development.
The Role of NAPE-PLD Knockout Models in Cross-Validation
NAPE-PLD knockout (KO) animal models are indispensable for confirming the specificity of NAPE-PLD inhibitors like this compound. In these models, the gene encoding NAPE-PLD is deleted, rendering the enzyme non-functional.[6] Consequently, any genuine effect of a NAPE-PLD inhibitor should be attenuated or completely absent in these animals.
The logic of this cross-validation is straightforward: if this compound's effects are on-target, its administration to NAPE-PLD KO models should not produce the same biological consequences observed in wild-type (WT) animals. Conversely, if this compound elicits a response in KO animals, it would suggest off-target effects.
Experimental Design for Cross-Validation
A robust cross-validation study would involve a multi-tiered approach, encompassing in vitro enzymatic assays, cellular assays, and in vivo lipidomics and behavioral analyses. The following sections detail the experimental protocols and expected outcomes.
Signaling Pathway of NAE Biosynthesis via NAPE-PLD
Caption: Biosynthesis of N-acylethanolamines (NAEs) via the NAPE-PLD pathway.
Experimental Workflow for Cross-Validation
References
- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
How does ARN19874 compare to NAPE-PLD activators like VU534?
A Comparative Guide to NAPE-PLD Modulators: The Activator VU534 and the Inhibitor ARN19874
For researchers, scientists, and drug development professionals investigating the N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, understanding the available pharmacological tools is crucial. This guide provides a detailed comparison of two key compounds that modulate NAPE-PLD activity: VU534, a potent activator, and this compound, a known inhibitor. It is important to note at the outset that while the initial query sought a comparison between two NAPE-PLD activators, available scientific literature categorizes this compound as an inhibitor of this enzyme.
Executive Summary
VU534 is a small molecule activator of NAPE-PLD that has been shown to enhance the production of N-acylethanolamines (NAEs) and promote downstream biological effects such as efferocytosis. In contrast, this compound is documented as a NAPE-PLD inhibitor. This guide will focus on the characteristics and experimental data available for the NAPE-PLD activator VU534, while also presenting the known inhibitory activity of this compound to clarify their distinct pharmacological profiles.
Quantitative Data Comparison
The following table summarizes the key quantitative data for VU534 as a NAPE-PLD activator and this compound as a NAPE-PLD inhibitor.
| Parameter | VU534 | This compound |
| Compound Type | NAPE-PLD Activator | NAPE-PLD Inhibitor |
| EC₅₀ (recombinant mouse Nape-pld) | 0.30 µM[1][2] | Not Applicable |
| Eₘₐₓ (recombinant mouse Nape-pld) | > 2.0-fold induction[3][1][2] | Not Applicable |
| EC₅₀ (recombinant human NAPE-PLD) | 0.93 µM[3][1][2] | Not Applicable |
| Eₘₐₓ (recombinant human NAPE-PLD) | 1.8-fold induction[3][1][2] | Not Applicable |
| EC₅₀ (RAW264.7 cells) | 6.6 µM | Not Applicable |
| IC₅₀ | Not Applicable | 34 µM[3][4] |
Mechanism of Action
VU534: As a NAPE-PLD activator, VU534 enhances the enzyme's catalytic efficiency. Mechanistic studies have revealed that VU534 lowers the half-maximal concentration (K₁/₂) of the substrate and increases the maximal velocity (Vmax) of the enzymatic reaction.[3][1] This leads to an increased production of NAEs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), from their N-acyl-phosphatidylethanolamine (NAPE) precursors.
This compound: As a NAPE-PLD inhibitor, this compound is presumed to bind to the enzyme in a manner that prevents or reduces its ability to hydrolyze NAPE substrates, thereby decreasing the production of NAEs. The specific mechanism of inhibition has not been detailed in the available search results.
Signaling Pathway
NAPE-PLD is a key enzyme in the biosynthesis of NAEs. The signaling pathway begins with the synthesis of NAPEs from phosphatidylethanolamine (PE) by N-acyltransferases. NAPE-PLD then hydrolyzes NAPEs to produce NAEs and phosphatidic acid (PA).[3][5] These NAEs, including the endocannabinoid anandamide, act on various receptors such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor-alpha (PPARα), and G protein-coupled receptors (GPR55, GPR119) to elicit a range of physiological responses.[3][2]
Experimental Protocols
NAPE-PLD Activity Assay (In Vitro)
This protocol is based on the methods used to characterize VU534.[3][1]
Objective: To determine the effect of a test compound on the activity of recombinant NAPE-PLD.
Materials:
-
Recombinant mouse or human NAPE-PLD
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
Test compound (e.g., VU534) and vehicle control (e.g., DMSO)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a small volume of the diluted compound or vehicle to the wells of a 384-well plate.
-
Add recombinant NAPE-PLD to each well and incubate for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate PED-A1 to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of PED-A1 by NAPE-PLD releases a fluorescent product.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Macrophage Efferocytosis Assay
This protocol is based on the methods used to evaluate the biological effect of VU534.[3][1]
Objective: To assess the effect of a NAPE-PLD activator on the ability of macrophages to engulf apoptotic cells (efferocytosis).
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Jurkat T cells (or another suitable cell line for inducing apoptosis)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescent label for apoptotic cells (e.g., pHrodo Red)
-
Test compound (e.g., VU534) and vehicle control
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat Jurkat T cells with an apoptosis-inducing agent.
-
Label Apoptotic Cells: Label the apoptotic Jurkat cells with a fluorescent dye.
-
Treat Macrophages: Treat BMDMs with the test compound (e.g., 10 µM VU534) or vehicle for a specified period (e.g., 6 hours).[3][1]
-
Co-incubation: Co-incubate the treated macrophages with the fluorescently labeled apoptotic cells for a defined time (e.g., 45 minutes).[3][1]
-
Analysis: Harvest the cells and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed the labeled apoptotic cells.
Conclusion
The pharmacological modulation of NAPE-PLD presents a promising avenue for therapeutic intervention in various diseases. It is essential for researchers to have a clear understanding of the tools at their disposal. VU534 is a well-characterized NAPE-PLD activator with demonstrated efficacy in cellular models. In contrast, this compound functions as an inhibitor of the enzyme. This guide provides a comprehensive overview of the activator VU534, including its mechanism of action, quantitative data, and relevant experimental protocols, to aid in the design and interpretation of future studies targeting the NAPE-PLD pathway.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Evaluating the On-Target Effects of ARN19874: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the on-target effects of ARN19874, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This document summarizes its performance in various biological systems, offers a comparison with other notable NAPE-PLD inhibitors, and provides detailed experimental protocols for its assessment.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound offers a valuable tool to investigate the physiological and pathological roles of the NAPE-PLD/NAE pathway.
Comparative Analysis of NAPE-PLD Inhibitors
This compound demonstrates a moderate potency for NAPE-PLD, with a reported half-maximal inhibitory concentration (IC50) of approximately 34 µM.[1] It functions as a reversible and uncompetitive inhibitor.[2] For a comprehensive understanding of its efficacy, a comparison with other known NAPE-PLD inhibitors is presented below. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
| Inhibitor | IC50 (µM) | Type of Inhibition | Key Characteristics |
| This compound | ~34[1] (one report of 94[3]) | Reversible, Uncompetitive[2] | Selective over other zinc-dependent enzymes and PLD1/2. Increases NAPE levels in HEK293 cells.[1] |
| LEI-401 | 0.027 (Ki) | - | Potent and selective inhibitor.[4] |
| Hexachlorophene | ~2 | - | Symmetrically substituted dichlorophene.[1] |
| Bithionol | ~2 | - | Symmetrically substituted dichlorophene.[1] |
On-Target Effects of this compound in Biological Systems
The primary on-target effect of this compound is the inhibition of NAPE-PLD, leading to an accumulation of its substrate, N-acylphosphatidylethanolamines (NAPEs), and a subsequent decrease in the production of N-acylethanolamines (NAEs).
Cellular Systems
In human embryonic kidney (HEK293) cells, treatment with this compound has been shown to increase the levels of NAPEs.[1] Notably, this increase in the precursor molecule did not lead to a corresponding global change in the levels of most NAEs, with the exception of stearoylethanolamide (SEA). This suggests the presence of alternative biosynthetic pathways for many NAEs or a more complex regulatory network.
Further research is required to quantify the dose-dependent effects of this compound on the full spectrum of NAPEs and NAEs in a variety of cell lines to fully elucidate its impact on cellular lipid signaling.
Signaling Pathways and Experimental Workflows
The inhibition of NAPE-PLD by this compound directly impacts the NAE biosynthetic pathway. This can have downstream effects on various signaling cascades regulated by NAEs, which are known to interact with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.
NAPE-PLD Signaling Pathway
Caption: Inhibition of the NAPE-PLD signaling pathway by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's on-target effects.
Experimental Protocols
In Vitro NAPE-PLD Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound using a fluorescence-based assay with a recombinant NAPE-PLD enzyme.
Materials:
-
Recombinant human or mouse NAPE-PLD
-
Fluorescent NAPE-PLD substrate (e.g., PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Enzyme preparation: Dilute the recombinant NAPE-PLD to the working concentration in pre-chilled assay buffer.
-
Assay setup: To each well of the 96-well plate, add the diluted this compound or control.
-
Enzyme addition: Add the diluted NAPE-PLD to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate addition: Add the fluorescent NAPE-PLD substrate to each well to initiate the reaction.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PED-A1) at regular intervals for 30-60 minutes at 37°C.
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LC-MS/MS Quantification of NAPEs and NAEs in Cell Culture
This protocol describes the quantification of intracellular NAPE and NAE levels following treatment with this compound.
Materials:
-
Cultured cells (e.g., HEK293)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Internal standards for NAPEs and NAEs (e.g., deuterated analogs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell culture and treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Cell harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then scrape the cells in a suitable volume of PBS.
-
Lipid extraction (Folch method):
-
Add the internal standards to the cell suspension.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex thoroughly and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
-
Sample preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the different NAPE and NAE species using multiple reaction monitoring (MRM) in positive ion mode, based on their specific precursor and product ion transitions.
-
-
Data analysis: Integrate the peak areas for each analyte and the corresponding internal standard. Calculate the concentration of each NAPE and NAE species relative to the protein content of the cell lysate. Compare the levels in this compound-treated samples to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on ARN19874's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARN19874's inhibitory activity against N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) with other known inhibitors. The information is presented to facilitate the replication of published findings and to offer a clear perspective on the compound's performance based on available experimental data.
Comparative Inhibitory Activity of NAPE-PLD Inhibitors
The following table summarizes the reported inhibitory potencies of this compound and alternative NAPE-PLD inhibitors. It is important to note that IC50 and Ki values can vary based on the specific experimental conditions, such as the substrate and enzyme source used in the assay.
| Inhibitor | Type | IC50 / Ki | Reported Substrate(s) | Notes |
| This compound | Small Molecule | IC50: 34 µM[1] / 94 ± 4 µM[2] | Not explicitly stated in all sources | The first selective small-molecule inhibitor of NAPE-PLD.[3] It is a quinazoline sulfonamide derivative.[3] |
| LEI-401 | Small Molecule | Ki: 0.027 µM (human)[4] / 0.18 µM (mouse)[4] | PED6[4] | A potent and CNS-active NAPE-PLD inhibitor.[5] |
| Bithionol | Small Molecule | IC50: ~2 µM[1] | PED-A1[1] | A symmetrically substituted dichlorophene.[1] |
| Hexachlorophene | Small Molecule | IC50: ~2 µM[1] | PED-A1[1] | A symmetrically substituted dichlorophene.[1] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | IC50: 68 µM[1] | Not explicitly stated | Also a potent ligand for the TGR5 receptor, limiting its use as a selective NAPE-PLD inhibitor.[1] |
NAPE-PLD Signaling Pathway
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid (PA). NAEs then act on various receptors to elicit downstream cellular responses.
Caption: The NAPE-PLD signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Fluorescence-Based NAPE-PLD Inhibition Assay[6][7]
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against NAPE-PLD using a fluorogenic substrate.
I. Materials
-
Enzyme Source: Membrane fractions from HEK293T cells overexpressing NAPE-PLD.
-
Fluorogenic Substrate: PED6 (N-(4-nitrobenzo-2-oxa-1,3-diazole)-6-aminohexanoyl)-1-palmitoyl-2-(NBD-aminohexanoyl)-sn-glycero-3-phosphoethanolamine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) bovine serum albumin (fatty acid-free).
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
96-well Plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: Capable of fluorescence detection with excitation at ~465 nm and emission at ~515 nm.
II. Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Assay Plate Preparation:
-
Add assay buffer to each well of the 96-well plate.
-
Add the test compound solution to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
-
Enzyme Addition: Add the NAPE-PLD-containing membrane fraction to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate PED6 to each well.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity in a plate reader at 37°C for a specified duration (e.g., 30 minutes), reading at regular intervals (e.g., every minute).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well.
-
Normalize the reaction rates to the vehicle control (100%) and the positive control (0%).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for NAPE-PLD Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing NAPE-PLD inhibitors.
Caption: A generalized workflow for determining the IC50 of NAPE-PLD inhibitors.
References
- 1. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of ARN19874: A Comparative Guide to NAPE-PLD Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARN19874 with other known modulators of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). The objective is to critically assess the translational potential of this compound by presenting its performance characteristics alongside those of other key inhibitors and activators, supported by experimental data.
Introduction to NAPE-PLD and its Modulation
N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-regulating factor oleoylethanolamide (OEA)[1]. By catalyzing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs, NAPE-PLD is a key regulator of the endocannabinoid system and other lipid signaling pathways[1][2]. The modulation of NAPE-PLD activity, therefore, presents a promising therapeutic strategy for a range of pathological conditions, including pain, inflammation, neurodegenerative diseases, and metabolic disorders[3][4].
This compound is a selective inhibitor of NAPE-PLD[5]. This guide will compare its biochemical and cellular activity with other notable NAPE-PLD modulators, providing a framework for evaluating its potential for further preclinical and clinical development.
Comparative Analysis of NAPE-PLD Modulators
The translational potential of a modulator is determined by its potency, selectivity, and in vivo efficacy. This section presents a comparative summary of this compound and other key NAPE-PLD inhibitors and activators based on available quantitative data.
Table 1: In Vitro Potency of NAPE-PLD Inhibitors
| Compound | Type | Target Species | IC50 (µM) | K_i_ (µM) | Assay System | Reference |
| This compound | Inhibitor | Human | 34 | - | Recombinant NAPE-PLD | [6] |
| This compound | Inhibitor | Human | 94 ± 4 | - | Recombinant NAPE-PLD | [5] |
| LEI-401 | Inhibitor | Human | - | 0.027 | Recombinant NAPE-PLD | [3] |
| LEI-401 | Inhibitor | Mouse | - | 0.18 | Recombinant NAPE-PLD | [3] |
| Bithionol | Inhibitor | Mouse | ~2 | - | Recombinant NAPE-PLD | [6] |
| Hexachlorophene | Inhibitor | Mouse | ~2 | - | Recombinant NAPE-PLD | [6] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Table 2: Cellular Activity of NAPE-PLD Modulators
| Compound | Type | Cell Line | Effect | Concentration | Reference |
| This compound | Inhibitor | HEK293 | Increased NAPE levels, decreased stearoylethanolamide (SEA) levels | 50 µM | [7] |
| LEI-401 | Inhibitor | Neuro-2a | Reduced NAE levels | 10 µM | [3] |
| Bithionol | Inhibitor | RAW264.7 Macrophages | Blocked NAPE-PLD activity | - | [8] |
| VU534 | Activator | RAW264.7 Macrophages | Increased NAPE-PLD activity | - | [1] |
| VU533 | Activator | RAW264.7 Macrophages | Increased NAPE-PLD activity | - | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
NAPE-PLD Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. State of the Art Review: Thiazide Diuretics Exploit the Endocannabinoid System via NAPE-PLD [ouci.dntb.gov.ua]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
